molecular formula C9H6F2N2O2 B12307430 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B12307430
M. Wt: 212.15 g/mol
InChI Key: BXTKIICKSORLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a benzodiazole ring substituted with a difluoromethyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of benzodiazole derivatives using difluorocarbene reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in a continuous flow setup has been reported to be efficient . This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzodiazole-4-carboxylate esters, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group acts as a hydrogen bond donor, enhancing the compound’s binding affinity to specific enzymes or receptors . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
  • 2-(Chloromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
  • 2-(Bromomethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Uniqueness

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

2-(difluoromethyl)-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C9H6F2N2O2/c10-7(11)8-12-5-3-1-2-4(9(14)15)6(5)13-8/h1-3,7H,(H,12,13)(H,14,15)

InChI Key

BXTKIICKSORLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)F)C(=O)O

Origin of Product

United States

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